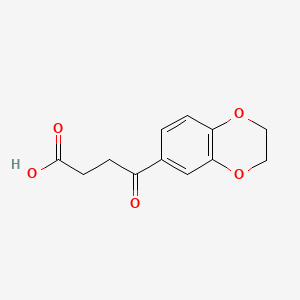

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

CAS No.: 54557-81-2

Cat. No.: VC3725958

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54557-81-2 |

|---|---|

| Molecular Formula | C12H12O5 |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C12H12O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15) |

| Standard InChI Key | LMDXEMFSAHAGGP-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is an organic compound featuring a benzodioxin ring system with an oxobutanoic acid functional group. It is primarily identified by its CAS registry number 54557-81-2 and molecular formula C₁₂H₁₂O₅ . The compound belongs to the class of benzodioxin derivatives, which are characterized by a fused heterocyclic ring system containing two oxygen atoms. The systematic chemical nomenclature reflects its structural components: a 2,3-dihydrobenzodioxin core attached to an oxobutanoic acid chain at the 6-position.

Nomenclature and Identifiers

The compound is known by several synonyms in the chemical literature, reflecting its structural features from different perspectives. These alternative names provide insight into how chemists conceptualize and categorize this molecule within broader chemical classification systems.

Table 1: Chemical Identifiers and Nomenclature

| Parameter | Information |

|---|---|

| Primary Name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid |

| CAS Registry Number | 54557-81-2 |

| Molecular Formula | C₁₂H₁₂O₅ |

| Formula Weight | 236.22 |

| Common Synonyms | 3-(3,4-Ethylenedioxybenzoyl)propionic acid; 2,3-Dihydro-γ-oxo-1,4-benzodioxin-6-butanoic acid; 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate; 1,4-Benzodioxin-6-butanoic acid, 2,3-dihydro-γ-oxo- |

| HS Code | 2932990090 |

Source: Compiled from chemical databases and literature

Structural Features

The molecular structure consists of a benzodioxin ring system with a four-carbon chain containing a ketone and a terminal carboxylic acid group. The 2,3-dihydro-1,4-benzodioxin portion forms the core structure, characterized by a benzene ring fused to a dioxane ring with two adjacent oxygen atoms. The 4-oxobutanoic acid side chain contributes to the compound's chemical reactivity and functional properties.

The compound contains various functional groups that influence its chemical behavior:

-

The dioxane ring (part of the benzodioxin structure) contains ether linkages

-

A ketone group (C=O) in the side chain

-

A carboxylic acid group (-COOH) at the terminus of the side chain

These structural elements determine the compound's physical properties, reactivity patterns, and potential applications in chemical research and synthesis.

Physical and Chemical Properties

The physical and chemical properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid provide critical information for its handling, storage, and application in research settings. These properties are derived from its unique molecular structure and functional groups.

Thermodynamic and Physical Properties

The thermodynamic properties provide essential information about the compound's behavior under different temperature and pressure conditions, which is critical for synthesis, purification, and storage.

Table 2: Physical and Thermodynamic Properties

| Property | Value | Determination Method |

|---|---|---|

| Melting Point | 138 °C | Experimental |

| Boiling Point | 475.6 ± 45.0 °C | Predicted |

| Density | 1.330 ± 0.06 g/cm³ | Predicted |

| pKa | 4.52 ± 0.17 | Predicted |

| Solubility | Not specifically reported | - |

| Appearance | Solid | - |

| Recommended Storage Temperature | 2-8°C | - |

Source: Data extracted from chemical property databases

The melting point of 138°C indicates a relatively stable solid at room temperature. The high predicted boiling point (475.6°C) suggests low volatility under normal conditions. The predicted pKa value of approximately 4.52 is consistent with carboxylic acids, indicating that the compound would be partially ionized at physiological pH.

| Parameter | Classification |

|---|---|

| Hazard Codes | Xi (Irritant) |

| Hazard Class | IRRITANT |

| Signal Word | Danger |

| GHS Pictograms | Corrosive (not shown in text) |

| Transport Classification | CORROSIVE SOLID, N.O.S. |

Source: Safety data sheet information

Hazard Statements

The official hazard statements for this compound highlight its corrosive nature and potential for serious tissue damage:

These hazard statements emphasize the need for protective measures when handling the compound to prevent skin and eye contact.

First Aid Procedures

In case of exposure to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, prompt and appropriate first aid measures are essential:

For eye contact:

-

Immediately hold eyelids apart and flush the eye continuously with running water

The compound should be treated with the same caution as other corrosive substances. The safety data sheet recommends comprehensive treatment protocols for exposure, including establishing a patent airway, monitoring for respiratory insufficiency, administering oxygen, and treating for shock when necessary .

Environmental Considerations

Environmental aspects of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid are important for responsible handling and disposal practices, though specific data is limited in the available literature.

Environmental Fate and Transport

-

The compound contains a carboxylic acid group, which may confer some water solubility, potentially facilitating movement in aquatic environments

-

The benzodioxin portion introduces hydrophobicity, which might contribute to adsorption to organic matter in soil and sediments

-

The relatively high molecular weight (236.22) may limit volatilization from water and soil surfaces

Ecotoxicity

No specific ecotoxicity data (such as LC50 or EC50 values for aquatic organisms) is available in the search results . Without experimental data, it is difficult to accurately assess the potential environmental impact of the compound.

Disposal Guidelines

Proper disposal of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid and materials contaminated with it is essential for environmental protection and regulatory compliance.

Waste Treatment Methods

According to the available safety information, the following disposal methods are recommended for the compound and its packaging:

-

Recycle wherever possible

-

Consult manufacturer for recycling options or consult local or regional waste management authority for disposal if no suitable treatment or disposal facility can be identified

-

Treatment should involve:

-

Mixing or slurrying in water

-

Neutralisation followed by burial in a land-fill specifically licensed to accept chemical and/or pharmaceutical wastes, or

-

Incineration in a licensed apparatus (after admixture with suitable combustible material)

-

-

Decontaminate empty containers and observe all label safeguards until containers are cleaned and destroyed

These guidelines emphasize the importance of proper neutralization and disposal through approved channels to minimize environmental impact.

Structural Relationship to Other Benzodioxin Derivatives

The search results provide information about several related benzodioxin derivatives, which helps to contextualize 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid within the broader family of similar compounds.

Related Compounds

Several structurally related compounds appear in the search results:

-

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (CAS: 1351771-27-1) - A benzodioxin derivative with an imidazole-carboxamide group

-

N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide - Used as a parent compound in the synthesis of potential anti-diabetic agents

-

4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde (CAS: 893737-31-0) - A benzodioxin derivative with a benzaldehyde group

These compounds share the 2,3-dihydro-1,4-benzodioxin core structure but differ in their functional groups and potential applications.

Comparative Analysis

The common benzodioxin scaffold found in these compounds suggests that this structural motif has been of interest in various research areas. The different functional groups attached to this core (oxobutanoic acid, carboxamide, sulfonamide, benzaldehyde) would confer distinct chemical properties and potential biological activities.

For example, the sulfonamide derivative mentioned in the search results was used to synthesize compounds that were evaluated for anti-diabetic potential through α-glucosidase enzyme inhibitory studies . This suggests that the benzodioxin scaffold may have relevance in the development of therapeutic agents for metabolic disorders.

The structural diversity represented by these compounds illustrates the versatility of the benzodioxin core as a building block in medicinal chemistry and other chemical research fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume